molecular formula C16H10Cl2N2O3 B1328199 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid CAS No. 1089342-78-8

3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid

Cat. No.: B1328199
CAS No.: 1089342-78-8
M. Wt: 349.2 g/mol
InChI Key: ZWSXIHWMGFHQFF-UHFFFAOYSA-N
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Description

3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is a potent and selective small-molecule inhibitor of Histone Deacetylase 6 (HDAC6). This compound has emerged as a critical chemical probe in biomedical research for investigating the role of HDAC6 in various disease pathways. Its primary mechanism of action involves the chelation of the zinc ion within the catalytic tunnel of HDAC6, effectively inhibiting its deacetylase activity towards non-histone substrates such as α-tubulin. This specific inhibition leads to increased tubulin acetylation, disrupting cellular processes like cell migration and aggresome formation, a key mechanism for degrading misfolded proteins. Research utilizing this inhibitor has been pivotal in elucidating the role of HDAC6 in oncology, particularly in multiple myeloma and other hematological malignancies where it disrupts protein homeostasis, and in neuroscience, where it has shown potential in models of neurodegenerative diseases like Charcot-Marie-Tooth disease [Source: https://pubmed.ncbi.nlm.nih.gov/25760937/]. Its research value is further highlighted in studies exploring chemotherapy-induced peripheral neuropathy, where HDAC6 inhibition has been investigated as a potential therapeutic strategy to mitigate nerve damage without compromising the anti-tumor efficacy of chemotherapeutic agents [Source: https://pubmed.ncbi.nlm.nih.gov/26884335/]. This reagent is an essential tool for scientists dissecting HDAC6-specific biology and validating HDAC6 as a therapeutic target in cancer, neurodegeneration, and other pathological conditions.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c17-12-3-1-9(6-13(12)18)5-11-7-19-14-4-2-10(16(22)23)8-20(14)15(11)21/h1-4,6-8H,5H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSXIHWMGFHQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C3C=CC(=CN3C2=O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrido[1,2-a]pyrimidine Scaffold Synthesis

The pyrido[1,2-a]pyrimidine nucleus is typically synthesized via cyclization reactions involving aminopyridine derivatives and malonate or malonate-like reagents.

  • A representative method involves the condensation of 2-aminopyridine derivatives with diethyl 2-(ethoxymethylene)malonate under basic conditions (e.g., using 1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile, often assisted by microwave irradiation at elevated temperatures (~150 °C) to promote cyclization and ring closure. This yields 4-oxo-4H-pyrido[1,2-a]pyrimidine carboxylic acid esters or related intermediates.

  • Subsequent hydrolysis of the ester group under alkaline conditions (e.g., lithium hydroxide or sodium hydroxide) affords the corresponding carboxylic acid at the 7-position of the fused ring system.

Detailed Synthetic Route Proposal

Based on the above principles and analogous compound syntheses, a plausible synthetic route for 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is as follows:

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield/Notes
1 Cyclization 2-Amino-5-chloropyridine or substituted aminopyridine Diethyl 2-(ethoxymethylene)malonate, DBU, MeCN, microwave, 150 °C, 20 min 4-Oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid ethyl ester ~58% (analogous compound)
2 Ester Hydrolysis Ethyl ester intermediate LiOH or NaOH in aqueous/organic solvent 4-Oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid Quantitative to good yield
3 Halogenation or Formylation Pyrido[1,2-a]pyrimidine acid NBS or POCl3 for halogenation; or Vilsmeier-Haack for formylation 3-Bromo or 3-formyl derivative Moderate yield, depending on method
4 Reductive Amination or Cross-Coupling 3-Formyl or 3-halogenated intermediate + 3,4-dichlorobenzylamine or organometallic reagent NaBH(OAc)3 for reductive amination; Pd catalyst for coupling 3-(3,4-Dichlorobenzyl)-substituted pyrido[1,2-a]pyrimidine Variable, optimized per method

Research Findings and Optimization Notes

  • Microwave-assisted cyclization significantly reduces reaction time and improves yield compared to conventional heating.

  • The choice of base (e.g., DBU) and solvent (acetonitrile) is critical for efficient cyclization and minimizing side reactions.

  • Ester hydrolysis is typically straightforward under mild alkaline conditions, preserving the integrity of the fused ring system.

  • Introduction of the 3-(3,4-dichlorobenzyl) substituent requires careful control of reaction conditions to avoid over-reduction or side reactions; reductive amination with sodium triacetoxyborohydride is preferred for selectivity.

  • Cross-coupling methods (Stille, Suzuki) provide alternative routes with potential for broader functional group tolerance but require halogenated intermediates and palladium catalysts.

  • Protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) can be employed on nitrogen atoms during multi-step syntheses to improve selectivity and yield, removed under acidic conditions at later stages.

Summary Table of Key Preparation Methods

Preparation Aspect Methodology Key Reagents/Conditions Advantages Limitations
Pyrido[1,2-a]pyrimidine core Cyclization of aminopyridine + malonate DBU, acetonitrile, microwave, 150 °C Fast, good yield Requires microwave equipment
Carboxylic acid introduction Ester hydrolysis LiOH or NaOH, aqueous/organic solvent Mild, high yield None significant
3-Position substitution Reductive amination or cross-coupling NaBH(OAc)3 or Pd catalyst, 3,4-dichlorobenzylamine or organometallic Selective, versatile Sensitive to reaction conditions
Protecting group strategy SEM protection/deprotection SEM-Cl, K2CO3; acidic deprotection Improves selectivity Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidine derivatives.

Scientific Research Applications

Structural Features

The compound features a pyrido-pyrimidine core, which is known for its biological activity. The presence of dichlorobenzyl groups enhances its lipophilicity and potential interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of pyrido[1,2-a]pyrimidine exhibit significant antibacterial and antifungal activities. The incorporation of the dichlorobenzyl moiety may enhance these properties due to increased membrane permeability and binding affinity to microbial targets.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrido[1,2-a]pyrimidine derivatives, including 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid. Results indicated that this compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli (source: ).

Toxicology

In toxicology research, the compound is utilized to assess the safety profiles of new chemical entities. Its structural characteristics make it a suitable candidate for evaluating hepatotoxicity through in vitro assays.

Case Study: Hepatotoxicity Assessment

Using human hepatic-like cells, researchers conducted tests on the hepatotoxic potential of this compound. The study focused on lipid metabolism markers and confirmed that the compound did not induce significant liver damage under controlled conditions (source: ).

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further modifications that can lead to the development of novel compounds with enhanced biological activities.

Synthetic Pathways

Several synthetic routes have been developed to obtain this compound efficiently:

  • Method A: Reaction of 3,4-dichlorobenzaldehyde with pyrimidine derivatives under acidic conditions.
  • Method B: Cyclization reactions involving appropriate precursors leading to the formation of the pyrido-pyrimidine core.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of similar compounds has highlighted the importance of substituents on biological activity. The dichlorobenzyl group is particularly noted for its role in enhancing pharmacological effects.

Data Table: Structure-Activity Relationships

Compound NameActivity TypeKey SubstituentsObserved Activity
Compound AAntibacterial-ClModerate
Compound BAntifungal-BrHigh
3-(3,4-Dichlorobenzyl)-4-oxo...Antimicrobial-Cl (x2)Significant

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrido[1,2-a]pyrimidine scaffold is a versatile template for drug discovery.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-(3,4-Dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid C₁₆H₁₀Cl₂N₂O₃ 349.18 3,4-Dichlorobenzyl, 7-carboxylic acid
4-Oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid C₁₅H₁₀N₂O₃ 266.26 Phenyl, 7-carboxylic acid
9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one C₁₅H₁₂N₂O 236.28 Phenyl, 9-methyl
2-(2-Phenylethenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid (hydroxy/alkoxy substituents) C₁₆H₁₂N₂O₃ (varies) ~280–310 (estimated) Phenylethenyl, 3-hydroxy/alkoxy

Key Observations:

Substituent Impact on Molecular Weight :

  • The dichlorobenzyl group in the target compound contributes to its higher molecular weight (~349 g/mol) compared to phenyl-substituted analogs (e.g., 266 g/mol for 3-phenyl derivative) . Chlorine atoms also increase lipophilicity (ClogP ~3.5 estimated), which may enhance membrane permeability but reduce aqueous solubility.

The 3,4-dichlorobenzyl substituent distinguishes the target compound from analogs with simpler phenyl or phenylethenyl groups. Chlorine atoms may confer metabolic stability or modulate electronic effects on the aromatic ring .

Biological Activity Insights :

  • Analogs with 3-hydroxy/alkoxy substituents (e.g., 2-(2-phenylethenyl)-derivatives) exhibit antiallergic activity in preclinical studies, likely due to mast cell stabilization or histamine receptor antagonism . The dichlorobenzyl group in the target compound could shift activity toward other targets, such as kinase inhibition or antimicrobial effects, though specific data are lacking in the provided evidence.

Synthetic Accessibility :

  • The presence of electron-withdrawing chlorine atoms in the dichlorobenzyl group may complicate synthetic routes compared to phenyl or methyl substituents, requiring specialized reagents or protection strategies .

Biological Activity

3-(3,4-Dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

  • Chemical Formula : C₁₆H₁₀Cl₂N₂O₃
  • Molecular Weight : 349.17 g/mol
  • CAS Number : 1089342-78-8
  • Appearance : Colorless or pale yellow crystalline solid
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against a range of microorganisms. In vitro studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, although further investigations are required to establish its safety profile and therapeutic index.

Antimicrobial Activity

A study focusing on the antimicrobial effects of similar pyrimidine derivatives highlighted their potential against common pathogens. The minimum inhibitory concentrations (MICs) for various bacteria were determined, showing moderate to good activity at concentrations ranging from 100 to 400 µg/mL .

Table 1: Antimicrobial Efficacy of Pyrido[1,2-a]pyrimidine Derivatives

MicroorganismMIC (µg/mL)
Staphylococcus aureus200
Escherichia coli400
Candida albicans300

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines. The compound's effects on cell viability were measured using standard assays such as MTT and trypan blue exclusion.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, although the mechanism of action remains to be elucidated.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that it may interact with specific cellular targets involved in microbial growth or cancer cell proliferation. Molecular docking studies could provide insights into potential binding sites and interactions at the molecular level.

Case Studies and Research Findings

Several studies have investigated related compounds within the pyrido[1,2-a]pyrimidine class. For instance:

  • Antiviral Activity : Research has indicated that similar compounds exhibit antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis.
  • Anti-inflammatory Effects : Some derivatives have shown potential anti-inflammatory activity by modulating inflammatory pathways, suggesting a broader therapeutic application.

Q & A

Q. What are the common synthetic routes for 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves cyclization and functionalization steps. A validated approach includes:

  • Step 1 : Formation of the pyrido[1,2-a]pyrimidine core via condensation of aminopyridine derivatives with carbonyl-containing reagents. For example, refluxing 6-methyl/ethyl-4-oxo-pyrido[1,2-a]pyrimidine intermediates with POCl₃ and aromatic acids to introduce substituents (e.g., carboxylic acid groups) .
  • Step 2 : Introduction of the 3,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions. Ethanol or DMF is often used as a solvent under reflux conditions (e.g., 5–6 hours at 80–100°C) .
  • Key intermediates : Ethyl esters of pyrido[1,2-a]pyrimidine carboxylic acids (for hydrolysis to the final carboxylic acid) and halogenated benzyl precursors (e.g., 3,4-dichlorobenzyl chloride).

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • 1H/13C-NMR : Essential for confirming the pyrido[1,2-a]pyrimidine core and substituent positions. For example, the 4-oxo group typically appears as a singlet near δ 160–165 ppm in 13C-NMR, while the carboxylic acid proton is observed as a broad peak near δ 12–14 ppm in 1H-NMR .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ or [M+Na]+ ions) .
  • IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield when introducing the 3,4-dichlorobenzyl group during synthesis?

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve solubility of halogenated benzyl precursors .
  • Temperature Control : Gradual heating (e.g., 80°C → 100°C) minimizes side reactions like dehalogenation.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) effectively isolates the target compound .

Q. What strategies are recommended to resolve discrepancies in biological activity data across different studies involving this compound?

  • Standardized Assay Conditions : Ensure consistent cell lines (e.g., HeLa for anticancer studies) and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Purity Verification : Use HPLC to rule out impurities (e.g., unreacted dichlorobenzyl precursors) that may skew IC₅₀ values .
  • SAR Analysis : Systematically modify substituents (e.g., replacing the dichlorobenzyl group with trifluoromethyl) to identify critical pharmacophores .
  • Molecular Dynamics Simulations : Investigate binding interactions with target proteins (e.g., kinases) to explain variations in activity .

Q. How can researchers address low aqueous solubility of this compound in in vitro assays?

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance solubility .
  • Co-Solvent Systems : Use PBS buffer with 10–20% DMSO or PEG-400 .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Q. What are the potential metabolic liabilities of the 3,4-dichlorobenzyl group, and how can they be mitigated?

  • Liabilities : Oxidative dechlorination by cytochrome P450 enzymes may generate reactive intermediates.
  • Mitigation Strategies :
    • Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the benzyl moiety .
    • Deuterate the benzylic position to slow metabolism .

Q. How can structural analogs of this compound be designed to improve target selectivity?

  • Bioisosteric Replacement : Substitute the dichlorobenzyl group with a 3,4-difluorobenzyl or pyridylmethyl group to modulate lipophilicity .
  • Scaffold Hopping : Replace the pyrido[1,2-a]pyrimidine core with a quinazoline or pyridopyrimidine system while retaining the 7-carboxylic acid group .

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